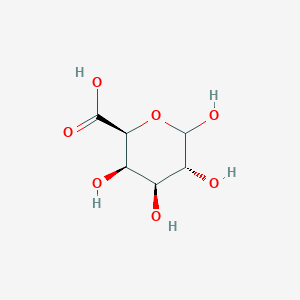
(9Z)-Canthaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-Canthaxanthin is a carotenoid pigment that is widely used in the food and cosmetic industries due to its antioxidant properties and ability to enhance color. It is a naturally occurring pigment found in various plants, algae, and animals, including crustaceans, fish, and birds.
Mecanismo De Acción
(9Z)-Canthaxanthin exerts its beneficial effects through various mechanisms, including scavenging of free radicals, modulation of gene expression, and regulation of signaling pathways. It has been shown to activate various cellular pathways, including the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
(9Z)-Canthaxanthin has been found to have various biochemical and physiological effects, including the enhancement of immune function, protection against oxidative stress, and regulation of lipid metabolism. It has also been shown to have beneficial effects on skin health, including the prevention of UV-induced damage and the enhancement of skin color.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(9Z)-Canthaxanthin has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its poor solubility in water and limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on (9Z)-Canthaxanthin, including the investigation of its potential as a therapeutic agent for various diseases, the development of novel synthesis methods, and the exploration of its applications in the food and cosmetic industries. Additionally, further research is needed to elucidate the mechanisms underlying its beneficial effects and to optimize its bioavailability in vivo.
In conclusion, (9Z)-Canthaxanthin is a promising carotenoid pigment with potential health benefits and applications in various fields. Its antioxidant and immunomodulatory properties make it a promising candidate for the prevention and treatment of various diseases, and further research is needed to fully understand its mechanisms of action and optimize its bioavailability.
Métodos De Síntesis
(9Z)-Canthaxanthin can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of chemical reagents and catalysts to produce the pigment. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce the pigment. Extraction from natural sources involves the isolation and purification of the pigment from plant, animal, or algae sources.
Aplicaciones Científicas De Investigación
(9Z)-Canthaxanthin has been extensively studied for its potential health benefits and applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and immunomodulatory properties, which make it a promising candidate for the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Nombre del producto |
(9Z)-Canthaxanthin |
|---|---|
Fórmula molecular |
C40H52O2 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20- |
Clave InChI |
FDSDTBUPSURDBL-QGLVDCRNSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)/C)\C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Sinónimos |
(9Z)‐β,β‐Carotene‐4,4’‐dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)


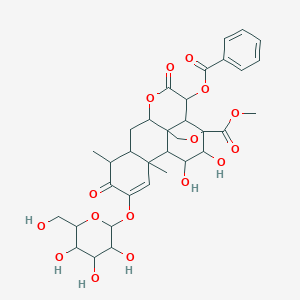
![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)

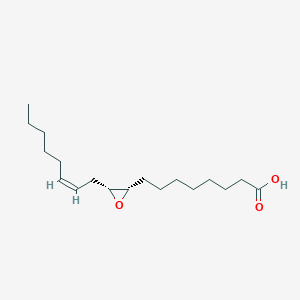

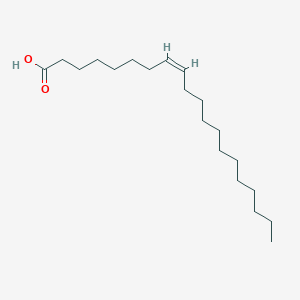
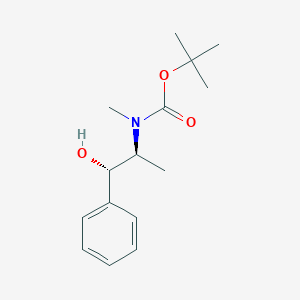
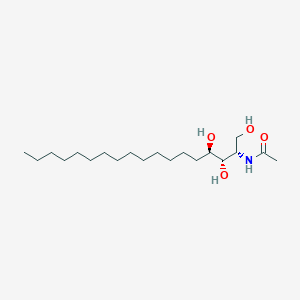
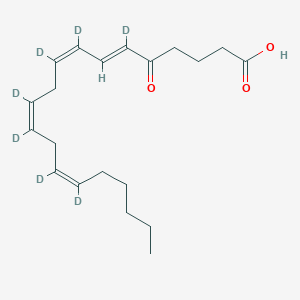
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
